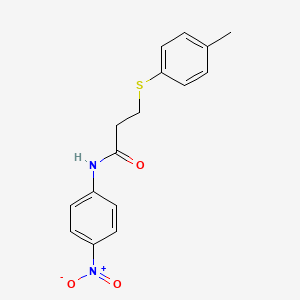

N-(4-nitrophenyl)-3-(p-tolylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

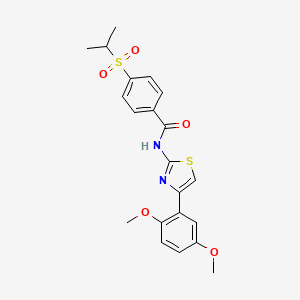

Description

N-(4-nitrophenyl)-3-(p-tolylthio)propanamide, commonly known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPTP is a yellowish crystalline solid that is insoluble in water but soluble in organic solvents. This compound belongs to the family of propanamides and has a molecular weight of 317.36 g/mol.

Scientific Research Applications

Immunomodulatory Activity

A study focused on the synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds with structural similarities to N-(4-nitrophenyl)-3-(p-tolylthio)propanamide, demonstrated significant immunosuppressive activities. These compounds were evaluated for their ability to inhibit murine splenocytes proliferation in vitro and showed promising results in delaying-type hypersensitivity assays in vivo, indicating potential applications in immunomodulation and anti-inflammatory therapies (Giraud et al., 2010).

Environmental Degradation Studies

Research on the degradation kinetics of organic compounds, including N-(4-nitrophenyl)propanamide (a closely related structure), in subsoils has provided insights into the environmental fate of such chemicals. This study found that microbial hydrolysis plays a significant role in the degradation process, which is crucial for understanding the environmental impact and biodegradation mechanisms of similar compounds (Nicholls et al., 2000).

Analytical and Pharmaceutical Applications

A novel method for the extractive spectrophotometric determination of Flutamide, chemically related to N-(4-nitrophenyl)-3-(p-tolylthio)propanamide, was developed for use in pharmaceutical formulations. This highlights the potential of structurally related compounds in analytical chemistry and drug quality control (Rangappa et al., 2000).

properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-2-8-15(9-3-12)22-11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWWLKIUKJRLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-3-(p-tolylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)

![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)

![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2810407.png)

![3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2810414.png)